N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide
CAS No.: 312703-77-8
Cat. No.: VC21462173
Molecular Formula: C16H13FN2OS
Molecular Weight: 300.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 312703-77-8 |
---|---|
Molecular Formula | C16H13FN2OS |
Molecular Weight | 300.4g/mol |
IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
Standard InChI | InChI=1S/C16H13FN2OS/c17-11-5-3-4-10(8-11)15(20)19-16-13(9-18)12-6-1-2-7-14(12)21-16/h3-5,8H,1-2,6-7H2,(H,19,20) |
Standard InChI Key | CWYIQAQYHPKOAV-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C#N |
Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C#N |
Introduction
Chemical Structure and Identification
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide consists of a tetrahydrobenzothiophene core with a cyano group at the 3-position and a 3-fluorobenzamide group attached at the 2-position. This specific structural arrangement contributes to its unique chemical and potentially biological properties .
Identification Parameters
The compound is characterized by the following identification parameters:
Parameter | Value |
---|---|
Molecular Formula | C16H13FN2OS |
Molecular Weight | 300.35 g/mol |
SMILES Notation | C1CCc2c(C1)c(C#N)c(NC(c1cccc(c1)F)=O)s2 |
InChI Key | CWYIQAQYHPKOAV-UHFFFAOYSA-N |
Stereochemistry | Achiral |
Structural Features
The compound contains several key functional groups that define its chemical behavior:
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A tetrahydrobenzothiophene ring system (partially saturated benzothiophene)
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A cyano (nitrile) group at the 3-position of the thiophene ring
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An amide linkage at the 2-position
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A 3-fluorophenyl group attached to the amide carbonyl
Physicochemical Properties
Understanding the physicochemical properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide is essential for predicting its behavior in biological systems and for developing appropriate formulation strategies for potential applications.
Physical Properties
The compound possesses the following physical and chemical characteristics:
Property | Value |
---|---|
Appearance | Solid (presumed based on similar compounds) |
LogP | 3.7999 |
LogD | 0.2966 |
LogSw | -4.3186 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 40.101 Ų |
These properties suggest that the compound has moderate lipophilicity and a balance between hydrophobic and hydrophilic characteristics .
Structural Comparison with Related Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide belongs to a family of compounds that share the tetrahydrobenzothiophene core but differ in substitution patterns.
Comparison Table of Related Compounds
Structural Variations and Their Impact
The position of the fluorine atom on the benzamide ring (ortho, meta, or para) can significantly affect the compound's properties and biological activity. The 3-fluoro derivative (meta position) represents a distinct structural variation that might confer unique binding properties compared to its isomers .
Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide and related compounds have several potential research applications.
Medicinal Chemistry
In medicinal chemistry, this compound may serve as:
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A potential enzyme inhibitor based on structural similarities to known bioactive compounds
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A scaffold for further derivatization to develop more potent or selective compounds
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A research tool for studying structure-activity relationships in drug development
Kinase Inhibition
Related compounds with similar structural features have shown activity as kinase inhibitors:
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The 2-fluoro analog has demonstrated potent inhibition of JNK2 and JNK3 kinases with pIC50 values of approximately 6.5-6.7
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Selectivity within the mitogen-activated protein kinase (MAPK) family has been observed
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X-ray crystallography has revealed that the 3-cyano substituent forms hydrogen bond acceptor interactions with the hinge region of ATP-binding sites
Comparative Analysis of Fluorinated Isomers
The position of the fluorine atom in the benzamide portion creates distinct isomers with potentially different properties and activities.
Isomer Comparison
Position-Dependent Effects
The position of the fluorine atom can affect:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume